molecular formula C10H20ClNO2 B2503450 Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride CAS No. 2470384-88-2

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride

Cat. No.: B2503450
CAS No.: 2470384-88-2
M. Wt: 221.73
InChI Key: OGCWEOYTSAMWCQ-ICLMXVQUSA-N
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Description

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a butan-2-yl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride typically involves the reaction of butan-2-yl with piperidine-2-carboxylate under specific conditions. The reaction is often carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The exact conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications .

Properties

IUPAC Name

butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCWEOYTSAMWCQ-ICLMXVQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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